REACTION_CXSMILES
|
Cl.[CH2:2]([C:7]1[S:8][C:9]2[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=2[N:11]=1)[CH2:3][CH2:4][CH2:5][CH3:6].FC(F)(F)S(O)(=O)=O.[N+:24]([O-])([OH:26])=[O:25].O>C(Cl)Cl>[CH2:2]([C:7]1[S:8][C:9]2[CH:15]=[C:14]([N+:24]([O-:26])=[O:25])[CH:13]=[CH:12][C:10]=2[N:11]=1)[CH2:3][CH2:4][CH2:5][CH3:6] |f:0.1|
|
Name
|
2-Pentylbenzothiazole hydrochloride
|
Quantity
|
20.5 g
|
Type
|
reactant
|
Smiles
|
Cl.C(CCCC)C=1SC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
44.6 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Name
|
|
Quantity
|
10.6 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
270 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 0° C. for 1.5 hours and at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the phases are separated
|
Type
|
WASH
|
Details
|
The organic phase is washed with 0.5M NaHCO3 and with water
|
Type
|
CUSTOM
|
Details
|
The resulting solution is dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
CUSTOM
|
Details
|
is recrystallized from petroleum ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(CCCC)C=1SC2=C(N1)C=CC(=C2)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |